Cas no 52923-39-4 (2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E)-)

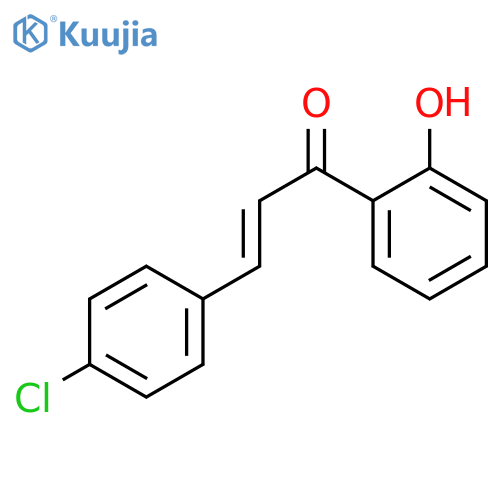

52923-39-4 structure

商品名:2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E)-

2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E)- 化学的及び物理的性質

名前と識別子

-

- 2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E)-

- 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

- 52923-39-4

- ZKBILMWSVPPRAT-JXMROGBWSA-N

- 2'-Hydroxy-4-chlorochalcone

- substituted chalcone, 5k

- MFCD00045764

- SCHEMBL5138128

- CHEMBL241861

- 4-Chloro-2'-hydroxychalcone

- BDBM29144

- 4-Chloro-2'-hydroxychalcone, AldrichCPR

- (2E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)-2-propen-1-one #

- 2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-

- NCGC00340667-01

- NSC-401491

- 3033-96-3

- (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

- JS-3006

- AB01332943-02

- AKOS001591637

- (2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

- NSC401491

- STK925807

-

- インチ: InChI=1S/C15H11ClO2/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,17H/b10-7+

- InChIKey: ZKBILMWSVPPRAT-JXMROGBWSA-N

- ほほえんだ: ClC1=CC=C(/C=C/C(C2=CC=CC=C2O)=O)C=C1

計算された属性

- せいみつぶんしりょう: 258.04483

- どういたいしつりょう: 258.0447573g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- PSA: 37.3

2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | JS-3006-10MG |

(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

52923-39-4 | >97% | 10mg |

£48.00 | 2025-02-08 | |

| Key Organics Ltd | JS-3006-1MG |

(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

52923-39-4 | >97% | 1mg |

£28.00 | 2025-02-08 | |

| Key Organics Ltd | JS-3006-5MG |

(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

52923-39-4 | >97% | 5mg |

£35.00 | 2025-02-08 | |

| Key Organics Ltd | JS-3006-1G |

(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

52923-39-4 | >97% | 1g |

£264.00 | 2025-02-08 | |

| Key Organics Ltd | JS-3006-5G |

(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

52923-39-4 | >97% | 5g |

£1188.00 | 2025-02-08 | |

| Key Organics Ltd | JS-3006-25G |

(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

52923-39-4 | >97% | 25g |

£4752.00 | 2025-02-08 | |

| Key Organics Ltd | JS-3006-20MG |

(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

52923-39-4 | >97% | 20mg |

£76.00 | 2023-04-18 | |

| A2B Chem LLC | AY11249-5g |

(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

52923-39-4 | >97% | 5g |

$1919.00 | 2024-04-19 | |

| A2B Chem LLC | AY11249-10mg |

(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

52923-39-4 | >97% | 10mg |

$240.00 | 2024-04-19 | |

| A2B Chem LLC | AY11249-1mg |

(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

52923-39-4 | >97% | 1mg |

$201.00 | 2024-04-19 |

2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E)- 関連文献

-

F. C. Chen,C. T. Chang J. Chem. Soc. 1958 146

-

2. 986. Potential bronchodilators in the flavonoid seriesDavid Kidd J. Chem. Soc. 1962 5121

52923-39-4 (2-Propen-1-one, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-, (2E)-) 関連製品

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量